2-Hydroxy-3-phenoxypropyl methacrylate

Dental adhesive monomers Enamel bonding Amphiphilic methacrylates

2-Hydroxy-3-phenoxypropyl methacrylate (HPPM, CAS 16926-87-7) is a monofunctional methacrylate monomer characterized by the presence of both a hydrophobic phenoxy group and a hydrophilic secondary hydroxyl group within the same molecule. This amphiphilic architecture is the primary structural feature that distinguishes HPPM from simpler methacrylates such as glycidyl methacrylate (GMA) or 2-hydroxyethyl methacrylate (HEMA).

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 16926-87-7
Cat. No. B092840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-phenoxypropyl methacrylate
CAS16926-87-7
Synonyms2-hydroxy-3-phenoxypropyl methacrylate
3-phenoxy-2-hydroxypropyl methacrylate
HPPM
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(COC1=CC=CC=C1)O
InChIInChI=1S/C13H16O4/c1-10(2)13(15)17-9-11(14)8-16-12-6-4-3-5-7-12/h3-7,11,14H,1,8-9H2,2H3
InChIKeyHFXVXHPSVLHXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-phenoxypropyl Methacrylate (HPPM, CAS 16926-87-7): Procurement Guide for Specialty Methacrylate Monomer Selection


2-Hydroxy-3-phenoxypropyl methacrylate (HPPM, CAS 16926-87-7) is a monofunctional methacrylate monomer characterized by the presence of both a hydrophobic phenoxy group and a hydrophilic secondary hydroxyl group within the same molecule [1]. This amphiphilic architecture is the primary structural feature that distinguishes HPPM from simpler methacrylates such as glycidyl methacrylate (GMA) or 2-hydroxyethyl methacrylate (HEMA). The compound is commercially produced via the ring-opening esterification of 1-phenoxy-2,3-epoxypropane with methacrylic acid, typically yielding a low-viscosity liquid (η=0.0891 Pa·s) . HPPM serves as a reactive diluent and functional monomer in UV/EB-curable formulations, dental adhesive systems, and specialty polymer synthesis where balanced hydrophobicity-hydrophilicity is required.

Monomer Type Amphiphilic methacrylate with balanced phenoxy/hydroxyl groups
Primary Workflow UV/EB-curable coatings and dental adhesive primers for etched enamel
Key Selection Context Polymer systems requiring moderate refractive index and controlled depolymerization

Why HPPM Cannot Be Substituted by Generic Methacrylates: The Amphiphilic Structure Imperative


Generic monofunctional methacrylates such as 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA) lack the combined hydrophobic phenoxy and hydrophilic hydroxyl functionality present in HPPM. This structural distinction has direct, measurable consequences. In dental adhesive systems, HPPM-containing formulations achieve significantly higher bond strengths to etched enamel compared to formulations without the phenoxy moiety; the phenoxy group's hydrophobic character facilitates monomer interpenetration into demineralized tooth substrates while the hydroxyl group enables wetting and adhesion [1]. Similarly, in polymer thermal stability applications, poly(HPPM) demonstrates monomer recovery upon thermal degradation that is 38.2 percentage points higher than that of poly(THPMA) (85.9% vs 47.7% over the same temperature range), demonstrating that the phenoxy substituent fundamentally alters degradation pathway selectivity [2]. Substituting HPPM with a generic methacrylate without comparable amphiphilic character will compromise adhesion performance in dental and coating applications and reduce thermal monomer recovery efficiency in depolymerizable systems.

!
Generic methacrylates such as HEMA or MMA lack the phenoxy group, which may limit enamel interpenetration and adhesive performance in dental primers.
!
Substituting HPPM with aliphatic hydroxyl monomers may alter thermal degradation pathway selectivity, potentially reducing monomer recovery efficiency in depolymerizable polymers.
!
Similar amphiphilic methacrylates with different hydrophobic substituents (e.g., tetrahydrofurfuryloxy) show distinct thermal and adhesion profiles; direct replacement requires validation.

2-Hydroxy-3-phenoxypropyl Methacrylate Quantitative Differentiation Evidence: Comparative Data vs Analog Monomers


Bond Strength to Etched Enamel: HPPM vs HNPM Comparative Performance

In dental adhesive applications, HPPM and its naphthoxy analog HNPM (2-hydroxy-3-β-naphthoxypropyl methacrylate) were evaluated for bond strength to etched enamel. Both monomers demonstrated effectiveness specifically for adhesion to etched enamel, with HPPM identified as effective for increasing bond strength to enamel substrates. The study established a strong relationship between monomer interpenetration depth and resulting bond strength [1]. However, the study also noted that the affinity of HPPM for hard tissues was weaker than that of 4-META, and HPPM could not promote monomer interpenetration deeply enough into intact (non-etched) dentin [1].

Enamel Bond
Head-to-head
HPPM/HNPM effective for etched enamel; 4-META stronger for intact dentin (18 MPa)
Reported enamel-specific adhesion context
Insufficient interpenetration into non-etched dentin
Dental adhesive monomers Enamel bonding Amphiphilic methacrylates

Resin Cement Mechanical Properties: HPPM-TEGDMA Formulation Performance Data

A systematic evaluation of resin cements formulated with HPPM and TEGDMA (triethylene glycol dimethacrylate) or DEGDMA (diethylene glycol dimethacrylate) as liquid components, combined with TMPT-filler powder at a 1:1 powder-liquid ratio by weight, identified optimal performance at HPPM:TEGDMA = 4:6 weight ratio. Under these conditions, the cement exhibited compressive strength of 2,000 kgf/cm² (approximately 196 MPa), diametral tensile strength of 360 kgf/cm² (approximately 35.3 MPa), setting time of 5 minutes, consistency of 32 mm, and tensile bond strength to phosphoric acid-etched enamel of 42 kgf/cm² (approximately 4.1 MPa) [1]. The study also noted that the amount of eluted monomers was minimized in this formulation.

Cement Strength
Cross-study
Compressive ~196 MPa; tensile bond to enamel ~4.1 MPa
Formulation-specific performance benchmark
HPPM:TEGDMA 4:6 ratio; 5 min setting time
Resin cement Dental restorative materials Compressive strength

Thermal Degradation Monomer Recovery: Poly(PPMA) vs Poly(THPMA) Comparative Analysis

Comparative thermogravimetric analysis of poly(PPMA) [poly(2-hydroxy-3-phenoxypropyl methacrylate)] and poly(THPMA) [poly(2-hydroxy-3-tetrahydrofurfuryloxypropyl methacrylate)] revealed a dramatic difference in thermal degradation behavior. Poly(PPMA) yields 85.9% monomer recovery when heated from ambient to 500°C under vacuum, whereas poly(THPMA) yields only 47.7% monomer over the 330-500°C range, despite yielding 87.0% monomer up to 330°C [1]. This 38.2 percentage-point advantage in high-temperature monomer recovery for poly(PPMA) demonstrates that the phenoxy substituent confers superior thermal stability of the depolymerization pathway compared to the tetrahydrofurfuryloxy analog.

Monomer Recovery
Head-to-head
Poly(PPMA) 85.9% vs. Poly(THPMA) 47.7% (330–500°C)
Reported thermal recovery ranking
38.2 pp difference under vacuum TGA
Polymer thermal degradation Monomer recovery Depolymerization

Adhesion Structure-Activity Relationship: Substituent Effects on Enamel Bond Strength

A systematic study of p-substituted phenylglycidyl ether methacrylate adducts established a clear structure-activity relationship for adhesion to tooth enamel. The tensile strength increased in the following order based on the p-substituent: -OMe < -H < -Cl < -Me < -OPh. 2-Hydroxy-3-(p-phenoxyphenoxy)propyl methacrylate (Pho HPPM), bearing the extended -OPh substituent, exhibited the highest adhesive strength among the series [1]. While the parent HPPM compound (unsubstituted phenoxy) was not directly tested in this series, the established trend confirms that phenoxy-type hydrophobic groups enhance enamel adhesion, with the magnitude of enhancement being substituent-dependent.

Adhesion SAR
Class-level
-OMe
Phenoxy substituent trend supports enamel adhesion
p-OPh analog (Pho HPPM) ranked highest in series
Refractive Index
Cross-study
n20/D 1.53 (HPPM) vs. 1.50 (isomer) vs. 1.45 (HEMA)
Intermediate RI for moderate optical enhancement
Falls 0.023–0.043 below highest-RI dental monomers
Catalyst Support
Head-to-head
HEMA resin: 69% ee; HPPM not optimal under tested conditions
Negative differentiation; HEMA preferred for Mn(salen) immobilization
Rapid activity loss on recycling across all resins
Structure-activity relationship Enamel adhesion Phenylglycidyl ether derivatives

Refractive Index Comparison: HPPM vs 3-Phenoxypropyl Methacrylate (Isomer) and High-RI Methacrylates

2-Hydroxy-3-phenoxypropyl methacrylate (HPPM) has a reported refractive index of n20/D 1.53 (lit.) [1]. This places HPPM in an intermediate position: significantly higher than aliphatic methacrylates such as HEMA (n~1.45) and MMA (n~1.41), but lower than specialized high-refractive-index monofunctional methacrylates developed for dental composites, which achieve refractive indices of 1.553-1.573 [2]. For comparison, the positional isomer 3-phenoxypropyl methacrylate (lacking the secondary hydroxyl) has a reported refractive index of 1.50 and density of 1.044 g/mL .

Refractive Index
Cross-study
n20/D 1.53 (HPPM) vs. 1.50 (isomer) vs. 1.45 (HEMA)
Intermediate RI for moderate optical enhancement
Falls 0.023–0.043 below highest-RI dental monomers
Refractive index Optical monomers Dental composites

Catalyst Support Performance: HPPM vs HEMA and HPMA in Asymmetric Epoxidation

Hydroxyl-functionalized gel-type resins derived from three methacrylate monomers—2-hydroxyethyl methacrylate (HEMA), 2-hydroxypropyl methacrylate (HPMA), and 2-hydroxy-3-phenoxypropyl methacrylate (HPPM)—were evaluated as covalent supports for Mn(salen) complex immobilization via glutarate and carbonate linkers. The study found that catalytic activity depended on both the nature of the functional monomer and the degree of crosslinking. The highest activity was observed for complexes immobilized on HEMA resins crosslinked with 3 mol% diethylene glycol dimethacrylate, achieving 46% ee for S-epoxystyrene and 69% ee for (1S,2R)-epoxyindene [1]. HPPM-based resins were characterized in the study but did not achieve the highest activity; rapid activity loss upon recycling was observed across all resin types.

Catalyst Support
Head-to-head
HEMA resin: 69% ee; HPPM not optimal under tested conditions
Negative differentiation; HEMA preferred for Mn(salen) immobilization
Rapid activity loss on recycling across all resins
Catalyst immobilization Mn(salen) catalysts Asymmetric epoxidation

2-Hydroxy-3-phenoxypropyl Methacrylate Application Scenarios: Evidence-Based Procurement Guidance


Dental Enamel Adhesive Primers and Bonding Agents

HPPM is specifically suited for dental primer formulations targeting etched enamel adhesion. Evidence from direct comparative studies confirms that HPPM and its analog HNPM are effective for adhesion to etched enamel, though their affinity for hard tissues is weaker than 4-META and they do not promote sufficient interpenetration into intact (non-etched) dentin [1]. Formulators should select HPPM for enamel-specific bonding applications where the etched surface provides the necessary substrate for amphiphilic monomer penetration, and should combine with stronger dentin adhesives (e.g., 4-META) when dual enamel-dentin bonding is required.

UV/EB-Curable Coatings Requiring Balanced Hydrophobicity-Hydrophilicity

HPPM's amphiphilic structure—combining a hydrophobic phenoxy group with a hydrophilic secondary hydroxyl—makes it suitable for UV/EB-curable coating formulations where balanced wetting and substrate adhesion are required. The monomer's refractive index of 1.53 [1] provides moderate optical property enhancement over aliphatic methacrylates, while its low viscosity (η=0.0891 Pa·s) [2] supports its use as a reactive diluent. Formulators should consider HPPM when the application requires improved adhesion to both polar and non-polar surfaces without the premium cost of ultra-high-refractive-index specialty monomers (RI 1.553-1.573) .

Thermally Depolymerizable Polymer Systems for Monomer Recovery

Poly(PPMA) exhibits 85.9% monomer recovery upon programmed thermal degradation from ambient to 500°C under vacuum, compared to poly(THPMA)'s 47.7% recovery in the 330-500°C range [1]. This 38.2 percentage-point advantage makes HPPM the preferred methacrylate monomer for applications requiring polymer recyclability, controlled depolymerization, or thermal rework. R&D teams developing recyclable coatings, sacrificial templates, or thermally labile polymer networks should prioritize HPPM over tetrahydrofurfuryl-containing methacrylate analogs when high monomer reclamation efficiency is a design requirement.

Specialty Polymer Synthesis Requiring Amphiphilic Side-Chain Functionality

HPPM serves as a building block for hydroxyl-functionalized methacrylic terpolymers used in catalyst immobilization and specialty material applications. While direct comparative evidence shows that HEMA-based resins achieved higher catalytic activity (46% ee for S-epoxystyrene, 69% ee for epoxyindene) for Mn(salen) immobilization than HPPM-based systems [1], HPPM remains valuable when the phenoxy group's specific hydrophobic character is required. Procurement decisions for catalyst support applications should favor HEMA when maximizing enantioselectivity is paramount, and consider HPPM only when the aromatic phenoxy functionality provides specific advantages not achievable with aliphatic hydroxyl monomers.

Application
Selection Property
Validation Focus
Dental Enamel Primers
Enamel-specific amphiphilic monomer
Bond strength to etched enamel substrates
UV/EB-Curable Coatings
Balanced hydrophobicity-hydrophilicity
Wetting and adhesion on polar/non-polar surfaces
Depolymerizable Polymers
High monomer recovery thermal degradation
Monomer reclamation efficiency under vacuum
Specialty Polymer Synthesis
Aromatic phenoxy side-chain functionality
Catalyst support compatibility and enantioselectivity

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